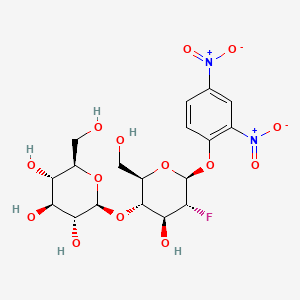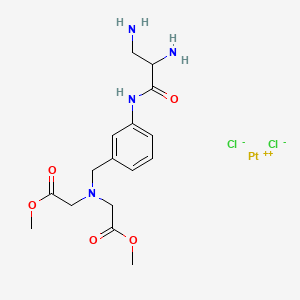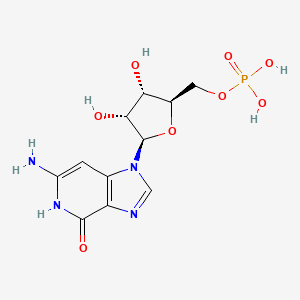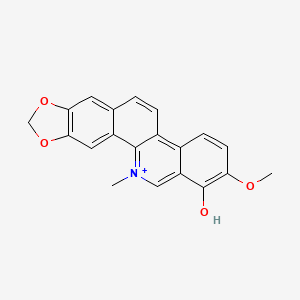
DDFCB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside involves several steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, typically derived from glucose derivatives.
Fluorination: The introduction of the fluorine atom is achieved through nucleophilic substitution reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Dinitrophenylation: The dinitrophenyl group is introduced via electrophilic aromatic substitution, using reagents such as 2,4-dinitrofluorobenzene.
Glycosylation: The final step involves the glycosylation of the fluorinated sugar with another glucose derivative to form the cellobioside structure
Chemical Reactions Analysis
2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside undergoes various chemical reactions:
Oxidation and Reduction: The nitro groups can undergo reduction to form amino derivatives, while the sugar moiety can be oxidized to form corresponding acids.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common reagents include acids, bases, and specific enzymes like endoglucanase . Major products from these reactions include glucose derivatives and dinitrophenyl-substituted compounds.
Scientific Research Applications
2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside is widely used in scientific research:
Enzymatic Studies: It serves as a substrate for studying the mechanism of beta-glycoside hydrolases, providing insights into enzyme-substrate interactions.
Biological Research: The compound is used to investigate carbohydrate metabolism and enzyme kinetics.
Medical Research:
Industrial Applications: The compound can be used in the synthesis of other complex carbohydrates and glycosides.
Mechanism of Action
The compound exerts its effects primarily through its interaction with beta-glycoside hydrolases. The enzyme binds to the substrate, facilitating the hydrolysis of the glycosidic bond. The reaction involves the formation of a covalent intermediate and subsequent release of the product . The molecular targets include the active site residues of the enzyme, which participate in nucleophilic attack and stabilization of the transition state .
Comparison with Similar Compounds
2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside is unique due to its specific structural features:
Properties
CAS No. |
154862-23-4 |
|---|---|
Molecular Formula |
C18H23FN2O14 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H23FN2O14/c19-11-13(25)16(35-18-15(27)14(26)12(24)9(4-22)33-18)10(5-23)34-17(11)32-8-2-1-6(20(28)29)3-7(8)21(30)31/h1-3,9-18,22-27H,4-5H2/t9-,10-,11-,12-,13-,14+,15-,16-,17-,18+/m1/s1 |
InChI Key |
WFVCNOHOODVBQK-IUBYCILNSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |
Synonyms |
2',4'-dinitrophenyl-2-deoxy-2-fluoro-beta-D-cellobioside 2',4'-dinitrophenyl-2-deoxy-2-fluorocellobioside DDFCB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)








![2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid](/img/structure/B1195338.png)

![12-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1195340.png)


